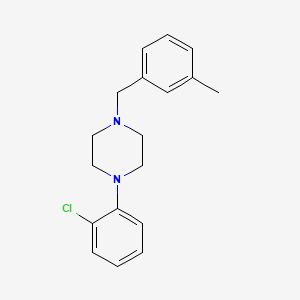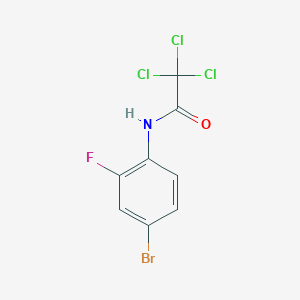
2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell proliferation and bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacterial biofilms, which are known to contribute to the development of antibiotic resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide in lab experiments is its potent antitumor and antibacterial activity. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide. One area of interest is the development of new antibiotics based on this compound's antibacterial activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Finally, researchers may explore modifications to the chemical structure of this compound to improve its solubility and efficacy in lab experiments.
Méthodes De Synthèse
2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide can be synthesized through a multi-step process starting from 2,4-dimethoxybenzoic acid. The first step involves the conversion of the carboxylic acid group to an acid chloride using thionyl chloride. The resulting product is then reacted with 4-methylbenzoyl chloride in the presence of aluminum chloride to form the desired compound.
Applications De Recherche Scientifique
2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been found to exhibit potent antitumor activity in various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has been shown to inhibit the growth of antibiotic-resistant bacteria, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-6-12(13(17)8-10)16(19)18-14-7-5-11(20-2)9-15(14)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHQMAUXGGIHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)


![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5692467.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5692474.png)


